molecular formula C9H17NO2 B8778654 Ethyl 3-diethylaminoacrylate

Ethyl 3-diethylaminoacrylate

Cat. No.: B8778654
M. Wt: 171.24 g/mol
InChI Key: ANTPVARYELNKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Class of Enamino Esters

Ethyl 3-diethylaminoacrylate belongs to the class of compounds known as β-enamino esters. These structures are characterized by an amine group at the β-position of an α,β-unsaturated ester. This arrangement creates a unique electronic profile, combining the features of an enamine and an ester functional group within a single molecule. worktribe.comacgpubs.org Enamines are well-established as nucleophilic synthons, while the ester group provides a site for further transformations such as hydrolysis, amidation, or reduction. masterorganicchemistry.com

The general structure of a β-enamino ester is a powerful tool for chemists, offering multiple reactive sites. The nitrogen atom, the α-carbon, and the β-carbon can all participate in reactions, making these compounds exceptionally versatile building blocks for the synthesis of nitrogen-containing molecules. acgpubs.orgnih.gov this compound is a prime example, where the diethylamino group enhances the nucleophilicity of the β-carbon through electron donation, making it a key player in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Historical Trajectory and Initial Discoveries of Synthetic Utility

The synthesis of β-enamino esters has been a subject of interest for many decades. Classical methods often involved the direct condensation of β-keto esters with amines. ajchem-a.com However, the development of more streamlined and efficient methods has expanded their accessibility and utility.

A key synthetic route to this compound involves the Michael addition of an amine to an alkyne. A notable early preparation, documented in 1972, describes the exothermic reaction of diethylamine (B46881) with ethyl propiolate in ethanol (B145695) at room temperature. prepchem.com This method provides the target compound in high yield (87%) and represents a straightforward and efficient entry point to this class of reagents. prepchem.com More recent strategies continue to leverage this type of conjugate addition, highlighting its robustness. nih.govmdpi.com The discovery of its utility, particularly in the construction of complex heterocyclic systems, marked a significant step in its establishment as a valuable synthetic intermediate.

Fundamental Reactivity Principles of the Enaminoacrylate Moiety

The synthetic power of this compound stems from the dual reactivity conferred by its enamine and ester functionalities. The molecule possesses a polarized π-system, with the nitrogen atom's lone pair of electrons delocalizing into the double bond and carbonyl group. This delocalization renders the β-carbon electron-rich and nucleophilic, while the α-carbon is electrophilic. masterorganicchemistry.com

This inherent reactivity allows for several key transformations:

Reaction at the α-carbon: The nucleophilic character of the enamine system facilitates reactions with electrophiles at the α-position. A prominent example is the acylation with acid chlorides, such as 2,4-dichloro-5-fluorobenzoyl chloride, in the presence of a base like triethylamine. This reaction is a critical step in the synthesis of quinolone cores. google.com

Reaction as a Michael Acceptor Precursor: While the enaminoacrylate itself is nucleophilic, it is synthesized from a Michael acceptor (ethyl propiolate). Its subsequent reactions often involve a substitution of the diethylamino group. For instance, reaction with other amines (transamination) followed by intramolecular cyclization is a cornerstone of fluoroquinolone synthesis. mdpi.com

Cyclization Reactions: The compound is an excellent precursor for building heterocyclic rings. It can react with various dinucleophiles or be transformed into intermediates that undergo cyclization. For example, reactions with hydrazines can yield pyrazolones, and reactions with reagents like acetylacetone (B45752) can form pyridinones. nih.gov

Overview of Strategic Significance in Complex Molecule Construction

The primary strategic importance of this compound lies in its role as a versatile three-carbon (C3) building block for the assembly of complex molecules. sci-hub.seillinois.edusigmaaldrich.com Its most notable application is in the pharmaceutical industry as a key intermediate for the synthesis of the quinolone and fluoroquinolone class of antibiotics. semanticscholar.orgnih.gov

In this context, the enaminoacrylate serves as the foundation for constructing the pyridone ring fused to an aromatic system, which is the core structure of these potent antibacterial agents. The reaction sequence typically involves the acylation of this compound with a substituted benzoyl chloride, followed by a transamination-cyclization cascade with an appropriate amine, such as cyclopropylamine, to form the quinolone scaffold. mdpi.comgoogle.com This strategy has been pivotal in the industrial synthesis of highly significant drugs like Ciprofloxacin. mdpi.com

Beyond quinolones, its ability to participate in diverse cyclization reactions makes it a valuable tool for accessing a wide range of heterocyclic compounds, which are prevalent motifs in medicinal chemistry and materials science. acgpubs.orgnih.gov

Data Tables

Table 1: Physical and Chemical Properties of this compound

Property Value Reference(s)
CAS Number 13894-28-5 (E-isomer) lookchem.comambeed.com
Molecular Formula C₉H₁₇NO₂ lookchem.com
Molecular Weight 171.24 g/mol lookchem.com
Boiling Point 227.3 °C at 760 mmHg lookchem.com
Density 0.943 g/cm³ lookchem.com
Flash Point 80.5 °C lookchem.com

| Appearance | Colorless liquid | |

Table 2: Selected Synthetic Applications of this compound

Reaction Type Reactants Conditions Product Yield Reference(s)
Michael Addition Diethylamine, Ethyl propiolate Ethyl alcohol, Room Temp, 3.5h This compound 87% prepchem.com
Acylation 2,4-dichloro-5-fluorobenzoyl chloride, Triethylamine Dioxane, Ice cooling then reflux Ethyl 3-diethylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate Not isolated, used in next step google.com
Quinolone Synthesis Ethyl 3-diethylamino-2-(benzoyl)acrylate intermediate, Cyclopropylamine Toluene, Reflux Ethyl 1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate derivative Good mdpi.comgoogle.com

| Heterocycle Synthesis | Enamino ester derivatives, Aromatic amines, p-TSA | Toluene, Reflux | Substituted Ethyl 3-aminoacrylates | - | nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 3-(diethylamino)prop-2-enoate

InChI

InChI=1S/C9H17NO2/c1-4-10(5-2)8-7-9(11)12-6-3/h7-8H,4-6H2,1-3H3

InChI Key

ANTPVARYELNKNQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C=CC(=O)OCC

Origin of Product

United States

Synthetic Methodologies for Ethyl 3 Diethylaminoacrylate

Established Preparative Routes

A primary and direct route to ethyl 3-diethylaminoacrylate involves the conjugate addition of diethylamine (B46881) to an activated alkyne, specifically ethyl propiolate. This reaction is a classic example of a Michael addition, where the amine acts as a nucleophile attacking the electron-deficient alkyne. A typical procedure involves the dropwise addition of a solution of diethylamine in ethanol (B145695) to a stirred solution of ethyl propiolate in the same solvent at room temperature. The reaction is exothermic and, after a stirring period of a few hours, the solvent is removed, and the product is purified by distillation to yield this compound. richmond.edu

A related condensation strategy involves the reaction of a β-keto ester or a related dicarbonyl compound with an amine. For instance, the synthesis of analogous β-enamino esters can be achieved by reacting β-keto esters with various amines. These reactions are often catalyzed by acids or metal catalysts to facilitate the condensation and subsequent dehydration.

While not a direct synthesis of the title compound, the preparation of the closely related ethyl 3-N,N-dimethylaminoacrylate from ethyl formylacetate and dimethylamine (B145610) hydrochloride illustrates a relevant condensation pathway involving a carbonyl compound.

The synthesis of β-enamino esters, a class of compounds to which this compound belongs, can be accomplished through methods that involve acylation and enolate chemistry. A common approach is the condensation of β-ketoesters with amines. researchgate.netorganic-chemistry.orgresearchgate.net This method, while starting from a dicarbonyl compound, can be viewed conceptually as the acylation of an enamine or the reaction of an enolate with an amine derivative.

For example, β-keto esters can react with a variety of amines in the presence of a catalytic amount of a benign catalyst like acetic acid under solvent-free conditions to produce β-enamino esters in good yields. organic-chemistry.org The reaction proceeds through the formation of an enamine intermediate from the amine and the keto group, followed by intramolecular rearrangement or dehydration.

More advanced methods for the synthesis of β-enamino esters and related compounds involve the use of coupling agents commonly employed in amide bond formation. These conditions are mild and can tolerate a range of functional groups. acs.org

While the direct synthesis of this compound via transition-metal catalysis is not widely reported, the broader field of transition-metal catalyzed hydroamination of alkynes offers a potential avenue for its formation. researchgate.netvtt.finih.gov Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing enamines and amines. nih.govnih.gov

Catalysts based on late transition metals have been developed for the hydroamination of alkenes and alkynes. nih.govberkeley.edu For instance, gold-catalyzed hydroamination of alkynes is a known transformation, although aliphatic amines can sometimes be problematic substrates due to strong coordination with the metal center, which can inhibit catalysis. nih.gov The development of specialized ligand systems can overcome these challenges. nih.gov Early transition metals and main group metals have also been shown to catalyze hydroamination reactions, typically proceeding through the formation of a metal-amido species. vtt.fi

The application of these catalytic systems to the specific reaction between diethylamine and ethyl propiolate could offer a more efficient and milder alternative to traditional methods, although this remains an area for further research.

Emerging strategies for the synthesis of related β-aminoacrylates include one-pot procedures that aim to increase efficiency and reduce waste. For example, a patented method for the preparation of ethyl 3-N,N-dimethylaminoacrylate involves a one-pot reaction using ethyl acetate, dimethylamine, and carbon monoxide as raw materials in the presence of two catalysts. This approach is claimed to have a high total yield and be suitable for large-scale production.

Another innovative approach involves the use of a planetary ball mill for the solvent-free addition of amines to alkyl propiolates. This mechanochemical method can lead to quantitative conversion in a very short time without the need for a catalyst or base. organic-chemistry.org

The development of "click-like" polymerizations between alkynoates and secondary amines to form β-aminoacrylate-based hydrogels also highlights the robustness and versatility of the underlying amine-alkyne addition reaction, suggesting its potential for broader applications in materials science.

Mechanistic Elucidation of Synthetic Pathways

In the synthesis of this compound and related β-enamino esters, catalysts and acid acceptors play a crucial role in facilitating the reaction and influencing the product distribution.

In the conjugate addition of diethylamine to ethyl propiolate, the reaction can often proceed without an external catalyst, as diethylamine is a sufficiently strong nucleophile and a base. However, in related reactions, particularly with less nucleophilic amines or for optimizing reaction conditions, a base or an acid catalyst can be employed.

The mechanism of the base-mediated hydroamination of alkynes involves the activation of the amine or the alkyne. acs.org In the case of the addition of an amine to an activated alkyne like ethyl propiolate, a base can deprotonate the amine, increasing its nucleophilicity. The resulting amide anion then undergoes a nucleophilic attack on the alkyne. Alternatively, a proposed mechanism for amine-catalyzed conjugate addition involves the formation of an allenolate intermediate. richmond.eduacs.org The amine facilitates the addition of a nucleophile (which can be another amine molecule or a different nucleophile) to the alkyne, leading to the formation of the enoate product. acs.org

In condensation reactions of β-keto esters with amines, an acid catalyst protonates the carbonyl oxygen of the keto group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. This is followed by dehydration to form the enamine. In some cases, a base is used to generate the enolate of the β-keto ester, which can then react with an amine derivative.

The table below summarizes the synthetic routes discussed:

Route No. Synthetic Method Starting Materials Key Features
1Condensation/Conjugate AdditionDiethylamine, Ethyl propiolateDirect, exothermic, high yield richmond.edu
2Condensationβ-keto ester, AmineRequires catalyst (e.g., acetic acid) organic-chemistry.org
3Acylation/Condensationβ-keto ester, Amine, Coupling agentMild conditions, good functional group tolerance acs.org
4Transition-Metal Catalysis (Potential)Diethylamine, Ethyl propiolateAtom-economical, potentially milder conditions vtt.finih.gov
5One-Pot Synthesis (Analogous cpd.)Ethyl acetate, Dimethylamine, Carbon monoxideHigh yield, suitable for large-scale production
6MechanochemistryAmine, Alkyl propiolateSolvent-free, rapid, catalyst-free organic-chemistry.org

Intermediates and Transition States in Key Synthetic Steps

The primary route to this compound is the aza-Michael addition, a class of conjugate addition reactions. In this specific synthesis, diethylamine acts as the nucleophile (Michael donor) and ethyl propiolate serves as the electrophile (Michael acceptor).

The reaction mechanism proceeds through a series of key intermediates and transition states. The initial step involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of diethylamine at the β-carbon of the ethyl propiolate triple bond. This attack is facilitated by the electron-withdrawing nature of the ester group, which polarizes the alkyne.

This nucleophilic addition leads to the formation of a zwitterionic intermediate. In this intermediate, the nitrogen atom bears a positive charge, and the α-carbon of the original propiolate develops a negative charge, existing as a carbanion. The geometry of this intermediate is crucial for determining the stereochemistry of the final product.

The transition state for this initial addition is a critical point in the reaction coordinate. Computational studies on analogous aza-Michael additions suggest that the transition state involves a partially formed carbon-nitrogen bond and significant charge separation. researchgate.netnih.govauburn.edu The energy of this transition state is a key determinant of the reaction rate.

Optimization and Scalability Considerations in Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing yield and purity, particularly in considerations for scaling up the production from a laboratory to an industrial setting.

The choice of solvent plays a pivotal role in the aza-Michael addition. Solvents can influence the reaction rate and, in some cases, the stereoselectivity of the product. Polar protic solvents, such as alcohols, can facilitate the reaction by stabilizing the charged transition state and participating in the proton transfer step. academie-sciences.fr However, they can also solvate the amine nucleophile, potentially reducing its reactivity.

Polar aprotic solvents, like acetonitrile (B52724) or dimethylformamide (DMF), are also commonly employed. nih.gov These solvents can effectively dissolve the reactants and stabilize the transition state without strongly solvating the nucleophile, often leading to faster reaction rates. In some cases, solvent-free conditions have been shown to be effective for the synthesis of related β-enamino esters, offering a greener and more efficient alternative. researchgate.net

The following table illustrates the hypothetical effect of different solvents on the yield of this compound, based on general principles of aza-Michael additions.

SolventDielectric Constant (ε)Typical Yield (%)
Methanol32.785
Ethanol24.688
Acetonitrile37.592
Tetrahydrofuran (THF)7.675
Toluene2.460
Solvent-freeN/A95

Note: This data is illustrative and based on general trends observed in aza-Michael additions. Actual yields may vary.

The exothermic nature of the reaction should also be considered, especially during scale-up. richmond.edu Proper temperature control is essential to prevent runaway reactions and ensure consistent product quality.

Pressure is less commonly a manipulated variable in this specific synthesis under academic settings, as the reaction is typically carried out at atmospheric pressure. However, for industrial-scale production, pressure might be adjusted to control the boiling points of reactants and solvents, or to enhance reaction rates in a closed system.

The table below shows a hypothetical optimization of temperature for the synthesis of this compound in acetonitrile.

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
0247098
25 (Room Temp.)89297
5039590
8019685

Note: This data is illustrative and based on general trends observed in aza-Michael additions. Actual yields and purities may vary.

From an academic perspective, the isolation and purification of this compound are critical steps to obtain a compound of high purity for characterization and further reactions. The choice of method depends on the scale of the reaction and the nature of any impurities.

Distillation: Given that this compound is a liquid, vacuum distillation is a common and effective method for purification, especially for larger quantities. This technique separates the product from non-volatile impurities and unreacted starting materials with different boiling points. The boiling point of the compound under reduced pressure is a key physical property used to identify and isolate it.

Column Chromatography: For smaller-scale reactions or when impurities have similar boiling points to the product, silica (B1680970) gel column chromatography is a preferred method. A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate), is used to elute the compounds from the silica gel column. The polarity of this compound allows it to be separated from less polar byproducts and more polar impurities. The progress of the separation is monitored by thin-layer chromatography (TLC).

Extraction: An initial workup of the reaction mixture often involves liquid-liquid extraction. This can be used to remove any water-soluble byproducts or catalysts. The organic layer containing the product is then dried and concentrated before further purification.

A comparative overview of these methods from an academic viewpoint is presented below.

Purification MethodScalePurity AchievedThroughputKey Considerations
Vacuum Distillationmg to kgHighHighRequires thermal stability of the compound.
Column Chromatographyµg to gVery HighLowLabor-intensive; requires significant solvent usage.
Liquid-Liquid Extractionmg to kgLow to ModerateHighPrimarily for initial workup, not final purification.

Reactivity and Reaction Mechanisms of Ethyl 3 Diethylaminoacrylate

Nucleophilic Reactivity of the Enamine Moiety

The defining characteristic of Ethyl 3-diethylaminoacrylate is the presence of the enamine functional group. The nitrogen atom's lone pair of electrons engages in resonance with the carbon-carbon double bond, which in turn is conjugated with the carbonyl group of the ester. This electronic arrangement significantly increases the electron density at the α-carbon (the carbon atom adjacent to the ester group), rendering it strongly nucleophilic. This enhanced nucleophilicity is the basis for the compound's participation in a wide array of carbon-carbon bond-forming reactions.

Michael-Type Addition Reactions

The nucleophilic α-carbon of this compound makes it an excellent donor in Michael-type addition reactions. In this role, it adds to the β-carbon of α,β-unsaturated carbonyl compounds and other electron-deficient alkenes (Michael acceptors). The general mechanism involves the attack of the enamine's α-carbon on the Michael acceptor to form a new carbon-carbon bond, generating an enolate intermediate which is then protonated to yield the final 1,5-dicarbonyl compound or a related structure after hydrolysis of the iminium ion.

While specific studies detailing the stereo- and regioselectivity of Michael additions using this compound as the donor are not extensively documented in readily available literature, general principles of enamine chemistry apply.

Regioselectivity: The reaction is highly regioselective. The nucleophilic attack invariably occurs from the α-carbon of the enamine to the β-carbon of the Michael acceptor, a defining feature of the Michael reaction. This is dictated by the electronic distribution in both the enamine (nucleophilic α-carbon) and the acceptor (electrophilic β-carbon).

Stereoselectivity: The stereochemical outcome (diastereoselectivity and enantioselectivity) of these additions is influenced by several factors, including the structure of the reactants, the reaction conditions (solvent, temperature), and the presence of chiral catalysts or auxiliaries. In the absence of such chiral influences, a mixture of stereoisomers would typically be expected.

In an intermolecular Michael addition, this compound reacts with a separate molecule acting as a Michael acceptor. This reaction is a powerful tool for constructing larger, more complex molecules. For instance, the reaction with an α,β-unsaturated ketone would lead to a 1,5-dicarbonyl compound after workup.

Table 1: Examples of Intermolecular Michael Acceptors

Michael Acceptor Class Example Potential Product Type (after hydrolysis)
α,β-Unsaturated Ketones Methyl vinyl ketone 1,5-Diketone
α,β-Unsaturated Esters Ethyl acrylate (B77674) Glutaric acid diester derivative
α,β-Unsaturated Nitriles Acrylonitrile 4-Cyanobutanoate derivative

Note: The yields and specific conditions for these reactions with this compound are not detailed in the available literature and would require experimental determination.

If the Michael acceptor moiety is present within the same molecule as the this compound unit, an intramolecular Michael addition can occur. Such reactions are highly efficient for the synthesis of cyclic compounds, particularly five- and six-membered rings, as they are entropically favored. This strategy is a cornerstone in the synthesis of various carbocyclic and heterocyclic ring systems.

Electrophilic Alkylation and Acylation Reactions

The nucleophilic α-carbon of this compound readily reacts with electrophiles like alkyl halides and acyl halides.

Alkylation: The reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of a new carbon-carbon bond at the α-position. The initial product is an iminium salt, which is subsequently hydrolyzed during aqueous workup to yield an α-alkylated β-keto ester. This two-step sequence is a common strategy for the α-alkylation of carbonyl compounds.

Acylation: Similarly, reaction with an acyl chloride or anhydride (B1165640) introduces an acyl group at the α-position. Hydrolysis of the resulting iminium intermediate furnishes a β-dicarbonyl compound. This reaction is particularly useful for synthesizing 1,3-diketones or β-keto esters with more complex structures.

Table 2: Alkylation and Acylation of this compound

Reaction Type Electrophile Intermediate Final Product (after hydrolysis)
Alkylation Methyl Iodide (CH₃I) α-Methyl iminium salt Ethyl 2-methyl-3-oxobutanoate

Cycloaddition Reactions

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. This compound, with its activated carbon-carbon double bond, serves as a key component in several types of these transformations.

[4+2] Cycloadditions (Diels-Alder Type)

The Diels-Alder reaction is a cornerstone of organic synthesis, involving the reaction of a conjugated diene with a dienophile to form a six-membered ring. The electronic nature of this compound, characterized by the electron-donating diethylamino group, dictates its behavior as a dienophile in these reactions.

In a departure from the classical Diels-Alder reaction, the inverse electron demand Diels-Alder (IEDDA) reaction involves an electron-rich dienophile and an electron-poor diene. sigmaaldrich.comwikipedia.org this compound, being an enamine, is an excellent electron-rich dienophile for this purpose. It readily reacts with electron-deficient dienes, such as 1,2,4,5-tetrazines, which are characterized by the presence of multiple electron-withdrawing nitrogen atoms. sigmaaldrich.comenamine.netnih.gov

The reaction proceeds through a concerted [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that results in the extrusion of a small molecule, typically nitrogen gas, to form a stable heterocyclic product. bohrium.com The high reactivity of enamines like this compound in IEDDA reactions allows these transformations to occur under mild conditions and often without the need for a catalyst. sigmaaldrich.com

Table 1: Examples of Inverse Electron Demand Diels-Alder Reactions

DieneDienophileProduct Type
1,2,4,5-TetrazineThis compoundDihydropyridazine (B8628806) derivative (after N₂ extrusion)
3,6-disubstituted-1,2,4,5-tetrazineThis compoundSubstituted dihydropyridazine derivative

This table is illustrative and based on the general reactivity of enamines in IEDDA reactions, as specific examples with this compound are not extensively documented in readily available literature.

In a normal electron demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. masterorganicchemistry.com Given that this compound is an electron-rich species, its participation in this type of reaction is less common and would necessitate a highly electron-rich diene. The presence of the electron-donating diethylamino group on the acrylate backbone makes it a less suitable candidate for reacting with typical electron-rich dienes, as the necessary electronic complementarity is absent. wikipedia.orgmasterorganicchemistry.com For a successful reaction, the diene would need to possess exceptionally strong electron-donating substituents to overcome the electronic repulsion with the enamine.

Achieving stereocontrol in Diels-Alder reactions is a significant area of research. Diastereoselectivity and enantioselectivity can be induced through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral reactants. organic-chemistry.orgharvard.edumdpi.comnih.gov

In the context of this compound, enantioselective variants of its Diels-Alder reactions could theoretically be achieved by employing chiral Lewis acid catalysts. organic-chemistry.org These catalysts can coordinate to the dienophile, creating a chiral environment that directs the approach of the diene, leading to the preferential formation of one enantiomer. organic-chemistry.orgmdpi.com While the general principles of catalytic enantioselective Diels-Alder reactions are well-established, specific studies detailing the application of these methods to this compound are not widely reported.

Table 2: Potential Chiral Catalysts for Asymmetric Diels-Alder Reactions

Catalyst TypeChiral Ligand ExamplePotential Outcome
Chiral Lewis Acid(S)-BINOL with InCl₃Enantiomerically enriched cyclohexene (B86901) derivative
Chiral OrganocatalystChiral amines (e.g., MacMillan catalysts)Enantiomerically enriched cyclohexene derivative

This table presents potential strategies for achieving asymmetric induction based on established methodologies in Diels-Alder chemistry, as specific applications to this compound are not detailed in the surveyed literature.

[3+2] Cycloadditions (e.g., with Azides)

[3+2] cycloaddition reactions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. This compound, with its electron-rich double bond, can act as an effective dipolarophile in reactions with various 1,3-dipoles, most notably organic azides. organic-chemistry.orgfrontiersin.org

The reaction of an enamine, such as this compound, with an organic azide (B81097) is a classic example of a [3+2] cycloaddition. researchgate.net This reaction proceeds through a concerted mechanism to form an unstable intermediate, a 1,2,3-triazoline. researchgate.net This initial cycloadduct is often not isolated due to its propensity to undergo further transformations.

The decomposition of the triazoline intermediate is a key feature of this reaction sequence. One common pathway involves the loss of a molecule of nitrogen gas (N₂) and the cleavage of the original carbon-carbon double bond of the enamine. This fragmentation leads to the formation of new products, the nature of which depends on the specific substituents on both the enamine and the azide. While the general mechanism is understood for similar enamines, specific studies on the C=C bond decomposition products from the reaction of this compound with various azides are not extensively documented.

Table 3: General Products of Enamine-Azide Cycloadditions

Enamine SubstituentsAzide SubstituentPotential Products after Triazoline Decomposition
Diethylamino, Ethyl esterArylDiazo compound and an amidine
Diethylamino, Ethyl esterSulfonylDiazo compound and a sulfonamide
Chemo-selective Synthesis Initiated by Cycloaddition

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. In the context of this compound, its electron-rich enamine character makes it a suitable partner in various cycloaddition reactions, particularly with electron-deficient species. One of the most significant classes of cycloadditions involving such substrates is the [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition. wikipedia.org

While specific examples detailing the [3+2] cycloaddition of this compound itself are not extensively documented in readily available literature, the reactivity of analogous acrylates provides a strong basis for predicting its behavior. For instance, the 1,3-dipolar cycloaddition of nitrile oxides to ethyl acrylate is a well-established method for the synthesis of isoxazolines. researchgate.net This reaction proceeds via a concerted mechanism, and the regioselectivity is governed by the frontier molecular orbitals of the dipole and the dipolarophile.

In a hypothetical [3+2] cycloaddition with a generic 1,3-dipole, this compound would serve as the dipolarophile. The electron-donating diethylamino group increases the energy of the highest occupied molecular orbital (HOMO) of the alkene, facilitating a HOMO-dipolarophile, lowest unoccupied molecular orbital (LUMO)-dipole interaction. This type of reaction is classified as a Type I cycloaddition in the frontier molecular orbital theory framework. The reaction is expected to be highly regioselective, with the nucleophilic carbon of the dipole adding to the electrophilic β-carbon of the acrylate.

The general scheme for a [3+2] cycloaddition is depicted below:

Table 1: Hypothetical [3+2] Cycloaddition of this compound

Reactant 1Reactant 2 (1,3-Dipole)Product (Five-membered heterocycle)
This compoundNitrile Oxide (R-C≡N⁺-O⁻)3-Aryl-5-(diethylamino)-5-(ethoxycarbonyl)-4,5-dihydroisoxazole
This compoundAzide (R-N₃)1-Aryl-4-(diethylamino)-4-(ethoxycarbonyl)-4,5-dihydro-1H-1,2,3-triazole
This compoundDiazoalkane (R₂C=N₂)3-(Diethylamino)-3-(ethoxycarbonyl)-pyrazolidine derivative

These reactions are valuable for the chemo-selective synthesis of functionalized five-membered heterocyclic compounds, which are important scaffolds in medicinal chemistry. The specific conditions and outcomes would depend on the nature of the 1,3-dipole and the reaction parameters.

Other Pericyclic and Cascade Reactions

Beyond simple cycloadditions, the reactivity profile of this compound extends to other pericyclic reactions and complex cascade sequences. The conjugated π-system and the presence of heteroatoms make it a candidate for electrocyclizations, sigmatropic rearrangements, and Diels-Alder reactions, either as a diene or a dienophile component, depending on the reaction partner.

Cascade reactions, which involve a series of intramolecular or intermolecular transformations occurring in a single pot, can be initiated by the inherent reactivity of the enamino ester. For instance, a Michael addition of a nucleophile to the β-position of this compound could be the first step in a cascade sequence, leading to the formation of a new intermediate that undergoes subsequent cyclization or rearrangement.

While specific, well-documented examples of complex pericyclic and cascade reactions starting directly from this compound are sparse in the literature, the general reactivity of enamines suggests their potential in such transformations. For example, enamines can participate in Diels-Alder reactions with electron-deficient dienes. nih.gov In such a scenario, the enamine moiety of this compound would act as the dienophile.

Transformations Involving the Ester Functionality

The ethyl ester group in this compound is susceptible to a range of transformations common to carboxylic acid esters. These reactions provide a handle for further molecular diversification.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, transesterification can be employed to introduce different alkyl or aryl groups into the ester functionality, thereby modifying the physical and chemical properties of the molecule.

The mechanism of base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the original ethoxide group and the formation of a new ester.

Table 2: General Scheme for Transesterification of this compound

Starting EsterAlcohol (R'-OH)CatalystProduct
This compoundMethanolAcid or BaseMthis compound
This compoundBenzyl alcoholAcid or BaseBenzyl 3-diethylaminoacrylate
This compoundIsopropanolAcid or BaseIsopropyl 3-diethylaminoacrylate

The efficiency of the transesterification reaction is influenced by factors such as the nature of the alcohol, the catalyst used, and the reaction conditions. The transesterification of β-keto esters is a well-studied process, and similar principles can be applied to β-enamino esters. nih.govrsc.org

The ester group of this compound can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the ester into a 3-(diethylamino)prop-2-en-1-ol. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide group and a second hydride addition to the resulting aldehyde.

Reduction Reaction: (C₂H₅)₂NCH=CHCOOC₂H₅ + 4[H] (from LiAlH₄) → (C₂H₅)₂NCH=CHCH₂OH + C₂H₅OH

Conversely, while the direct oxidation of the ester group itself is not a common transformation, the enamine moiety is susceptible to oxidation. Electrochemical iodine-mediated oxidation of enamino esters has been shown to yield 2H-azirine-2-carboxylates. nih.gov This reaction proceeds through the formation of an iodonium (B1229267) ion intermediate, which facilitates the cyclization to the strained azirine ring system.

Transamination and Amine Exchange Reactions

The diethylamino group in this compound can be exchanged with other primary or secondary amines in a process known as transamination or amine exchange. This reaction is typically acid-catalyzed and is driven by the equilibrium being shifted towards the more stable enamine or by the removal of one of the products.

The mechanism involves the protonation of the enamine, followed by the nucleophilic attack of the incoming amine on the β-carbon. This leads to a tetrahedral intermediate which can then eliminate diethylamine (B46881) to form the new enamino ester. This reactivity is a key feature of β-enamino esters and allows for the synthesis of a wide variety of derivatives. nih.govresearchgate.net

Table 3: Amine Exchange Reactions of this compound

Starting Enamino EsterIncoming Amine (R'R''NH)CatalystProduct
This compoundAnilineAcidEthyl 3-(phenylamino)acrylate
This compoundMorpholineAcidEthyl 3-morpholinoacrylate
This compoundBenzylamineAcidEthyl 3-(benzylamino)acrylate

This reaction is particularly useful for the synthesis of enamino esters with different steric and electronic properties, which can then be used in subsequent synthetic transformations.

Rearrangement Processes and Isomerizations

This compound and related β-enamino esters can undergo various rearrangement and isomerization reactions. The presence of the conjugated system and the nitrogen atom allows for the possibility of sigmatropic rearrangements and tautomerization.

A notable rearrangement in a related class of compounds is the Overman rearrangement, which involves the libretexts.orglibretexts.org-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides. A similar thermal rearrangement has been developed for the synthesis of (E)-α-alkylidene-β-amino esters from (Z)-β-branched Morita−Baylis−Hillman esters. acs.org While not a direct rearrangement of this compound, this demonstrates the potential for sigmatropic rearrangements in similar systems.

Isomerization between the E and Z configurations of the double bond is also possible, often catalyzed by acid or base, or induced photochemically. The relative stability of the isomers is influenced by steric and electronic factors. Furthermore, isomerization of N-allylic compounds can lead to the formation of enamines, highlighting the thermodynamic relationship between these functional groups.

Stereochemical Aspects of Reaction Control and Product Outcome

In the realm of asymmetric synthesis, controlling the three-dimensional arrangement of atoms in a molecule is of paramount importance. For a molecule like this compound, which possesses prochiral centers, reactions can lead to the formation of stereoisomers (enantiomers or diastereomers). The stereochemical outcome of such reactions is dictated by the reaction mechanism and the strategic use of chiral influences. These can include chiral substrates, reagents, catalysts, or solvents.

Theoretical Approaches to Stereocontrol:

Use of Chiral Auxiliaries: A common strategy to induce stereoselectivity is the temporary incorporation of a chiral auxiliary into the reactant molecule. This auxiliary would direct the approach of a reagent from a less sterically hindered face, leading to the preferential formation of one stereoisomer. After the reaction, the auxiliary can be removed to yield the desired enantiomerically enriched product. For this compound, a chiral auxiliary could potentially be attached to the amino group or the ester functionality to control subsequent reactions.

Chiral Catalysis: The use of a small amount of a chiral catalyst is a more elegant and atom-economical approach to asymmetric synthesis. Chiral Lewis acids, Brønsted acids, or organocatalysts can form a transient chiral complex with the substrate, thereby creating a chiral environment that directs the stereochemical course of the reaction. For reactions involving this compound, a chiral catalyst could activate the double bond towards nucleophilic attack in a stereoselective manner.

Substrate Control: If the reacting partner of this compound is itself chiral, it can influence the stereochemical outcome of the reaction, leading to the formation of diastereomers in unequal amounts. This is known as substrate-controlled diastereoselectivity.

Potential Stereoselective Reactions:

Michael Addition: The conjugate addition of nucleophiles to the α,β-unsaturated system of this compound is a key reaction. By employing a chiral nucleophile, a chiral catalyst, or a chiral auxiliary on the substrate, it would be theoretically possible to achieve high levels of stereoselectivity in the formation of the new carbon-carbon or carbon-heteroatom bond.

Cycloaddition Reactions: [2+2], [3+2], and [4+2] cycloaddition reactions involving the double bond of this compound could also be controlled stereochemically. The facial selectivity of the approach of the reacting partner would determine the stereochemistry of the newly formed stereocenters in the cyclic product.

Without specific experimental data, any discussion of reaction conditions, diastereomeric ratios, or enantiomeric excesses for reactions of this compound would be purely speculative. Further experimental investigation is required to elucidate the specific stereochemical behavior of this compound.

Applications As a Versatile Synthon in Advanced Organic Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems

The electron-rich nature of Ethyl 3-diethylaminoacrylate makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds.

Synthesis of Pyridine (B92270) and Quinolone Derivatives

This compound serves as a crucial starting material for the synthesis of quinolone precursors, which are foundational to a class of highly active antibacterial agents. A key synthetic strategy involves the acylation of this compound, followed by a subsequent displacement of the diethylamino group to build the core structure necessary for quinolone ring formation.

In a well-established process, this compound is reacted with a substituted benzoyl chloride, such as 2,4-dichloro-5-fluorobenzoyl chloride, in the presence of a base like triethylamine. This reaction results in the formation of an acylated intermediate, specifically ethyl 3-diethylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate. This intermediate is then treated with a primary amine, for example, cyclopropylamine. The primary amine displaces the diethylamino group to yield a more stable enamine, ethyl 3-cyclopropylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate. This final product contains the necessary framework to be cyclized into the quinolone ring system, demonstrating the role of this compound as a versatile three-carbon synthon.

Table 1: Synthesis of Quinolone Precursor from this compound

Reactant 1 Reactant 2 Reagent Product Application
This compound 2,4-dichloro-5-fluorobenzoyl chloride Triethylamine Ethyl 3-diethylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate Intermediate
Ethyl 3-diethylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate Cyclopropylamine Toluene (solvent) Ethyl 3-cyclopropylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate Quinolone Precursor

Formation of Pyrroles, Indoles, and other Fused Heterocycles

While enamino esters are generally utilized in the synthesis of pyrrole (B145914) derivatives through various cyclization strategies, specific research findings detailing the use of this compound for the formation of pyrroles, indoles, or other related fused heterocycles were not identified in the surveyed literature.

Access to Spirocyclic and Bridged Nitrogen Heterocycles

Detailed research findings on the application of this compound for accessing spirocyclic or bridged nitrogen heterocycles could not be located in the available scientific literature.

Preparation of Carbocyclic Ring Systems

The reactivity of this compound theoretically allows for its participation in cycloaddition and annulation reactions to form carbocyclic rings. However, specific applications are documented to a limited extent.

Cyclopropane (B1198618) and Cyclobutane (B1203170) Formation

Specific examples and detailed research findings concerning the use of this compound in the formation of cyclopropane or cyclobutane rings were not found in the reviewed sources.

Synthesis of Five- and Six-Membered Carbocycles

The application of this compound as a synthon for the direct synthesis of five- and six-membered carbocyclic systems has not been detailed in the available research literature.

Role in Multicomponent and Cascade Reaction Sequences

Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation from three or more starting materials. These approaches are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. This compound has proven to be an exceptional substrate in such transformations, particularly in the synthesis of diverse heterocyclic frameworks.

In the construction of substituted pyridines, for example, this compound can participate in [3+3] cycloaddition reactions. These reactions often proceed through a series of sequential steps, including Michael additions and subsequent cyclization-elimination steps, all occurring in a one-pot fashion. The enamine moiety of this compound acts as a nucleophile, initiating a cascade of events that ultimately leads to the formation of highly functionalized pyridine rings. This approach provides a convergent and efficient route to a wide array of pyridine derivatives, which are prevalent structural motifs in pharmaceuticals and agrochemicals.

The strategic placement of functional groups in this compound also facilitates its participation in domino reactions for the synthesis of polycyclic systems. For instance, it can be employed in sequences involving an initial Michael addition followed by an intramolecular cyclization, leading to the formation of fused heterocyclic scaffolds. The reactivity of the enamine and the acrylate (B77674) functionalities can be selectively triggered under different reaction conditions, allowing for controlled and predictable bond formations in a cascade manner.

Utility in the Modular Assembly of Complex Molecular Scaffolds

The concept of modular synthesis focuses on the assembly of complex molecules from discrete, interchangeable building blocks or "modules." This approach offers significant advantages in terms of flexibility and the ability to rapidly generate libraries of analogues for structure-activity relationship studies. This compound serves as a valuable C3N synthon in this context, providing a three-carbon chain with a nitrogen atom that can be readily incorporated into larger molecular frameworks.

One of the key applications of this compound in modular synthesis is in the construction of nitrogen-containing heterocycles. For instance, it is a key precursor in the synthesis of various substituted pyridines and pyrimidines. By reacting with a diverse range of partners, such as 1,3-dicarbonyl compounds, amidines, or guanidines, a wide variety of heterocyclic cores can be accessed in a programmable manner. The diethylamino group often acts as a good leaving group in the final aromatization step, facilitating the formation of the stable heterocyclic ring.

The versatility of this compound extends to the synthesis of more complex and biologically relevant scaffolds, including alkaloids and other natural product analogues. Its ability to introduce a functionalized three-carbon unit makes it an attractive starting material for the assembly of intricate polycyclic systems. The modular nature of these syntheses allows for the systematic variation of substituents on the final molecule by simply changing the coupling partners of this compound.

Development of New Synthetic Methodologies Featuring this compound

The unique reactivity of this compound has not only been exploited in the synthesis of known molecular frameworks but has also spurred the development of novel synthetic methodologies. Organic chemists have leveraged its properties to design new annulation strategies and cycloaddition reactions for the efficient construction of carbocyclic and heterocyclic systems.

For instance, novel methodologies for the synthesis of functionalized benzenes and other aromatic systems have been developed using this compound as a key building block. These transformations often involve a sequence of reactions that capitalize on both the nucleophilic and electrophilic nature of the molecule under different catalytic conditions. The development of such methods expands the toolbox of synthetic chemists for the construction of substituted aromatic compounds.

Theoretical and Computational Studies of Ethyl 3 Diethylaminoacrylate

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of ethyl 3-diethylaminoacrylate is characterized by a conjugated π-system extending over the nitrogen atom, the C=C double bond, and the carbonyl group of the ester. This delocalization of electrons is a hallmark of enamines and significantly influences the molecule's properties.

Molecular Orbital Analysis: Quantum chemical calculations, typically employing Density Functional Theory (DFT), reveal the distribution and energies of the frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the nitrogen atom and the C=C double bond, indicating that this region is electron-rich and susceptible to electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly centered on the β-carbon of the acrylate (B77674) moiety and the carbonyl carbon, highlighting these as the primary sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more intuitive chemical picture of the bonding. It quantifies the delocalization of the nitrogen lone pair into the π-orbital of the C=C bond. This n → π interaction is a key feature of enamines, contributing to the planarity of the N-C=C fragment and increasing the electron density at the β-carbon. This charge delocalization is a major contributor to the nucleophilic character of the β-carbon.

InteractionStabilization Energy (kcal/mol) - Representative Value
n(N) → π(C=C)30-50
π(C=C) → π(C=O)5-15

Note: The stabilization energies are typical values for similar enamino ester systems and serve to illustrate the magnitude of these electronic interactions.

Atomic Charges: Calculations of atomic charges, using methods such as Mulliken population analysis or Atoms in Molecules (AIM) theory, consistently show a significant negative charge on the β-carbon atom of the acrylate. This is a direct consequence of the p-π conjugation and is in agreement with the observed reactivity of enamines as carbon nucleophiles.

Conformational Preferences and Stereoelectronic Effects

The rotational barriers around the C-N and C-C single bonds in this compound determine its conformational landscape. These preferences are governed by a combination of steric and stereoelectronic effects.

Rotation around the C-N Bond: Rotation around the C(β)-N bond is restricted due to the partial double bond character arising from the p-π conjugation. The energy barrier for this rotation is significant, typically in the range of 10-15 kcal/mol for similar systems. The preferred conformation is generally planar to maximize the overlap between the nitrogen lone pair and the π-system.

Rotation around the C(α)-C(β) Bond: Several conformers are possible due to rotation around the C(α)-C(β) bond. The relative energies of these conformers are influenced by steric interactions between the ethyl groups on the nitrogen and the ester group, as well as by stereoelectronic effects such as hyperconjugation. Computational studies on related 3-aminoacrylates suggest that s-trans and s-cis conformations regarding the C=C and C=O bonds are the most stable.

ConformerRelative Energy (kcal/mol) - Representative ValueDihedral Angle (C=C-C=O)
s-trans0.0~180°
s-cis1.0 - 3.0~0°

Note: The relative energies are illustrative and can vary depending on the specific substituents and the computational method employed.

Stereoelectronic effects, such as the anomeric effect, can also play a role in stabilizing certain conformations, particularly those involving the ester group.

Computational Elucidation of Reaction Pathways and Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving this compound. A key reaction is the Michael addition of diethylamine (B46881) to ethyl propiolate, which is the reverse of the formation of the enamine.

The addition of an amine to an activated alkyne or alkene proceeds through a well-defined transition state. For the Michael addition of diethylamine to ethyl propiolate, computational studies have characterized the geometry and energetics of the transition state. The transition state typically involves the formation of the C-N bond and the simultaneous transfer of a proton from the amine to the β-carbon, often mediated by a solvent molecule or another amine molecule. The geometry of the transition state is crucial in determining the stereochemical outcome of the reaction.

The energetic profile of the Michael addition reaction has been mapped out using computational methods. The reaction proceeds through a zwitterionic intermediate, which is then protonated to yield the final enamine product. The rate-determining step is typically the initial nucleophilic attack of the amine on the alkyne.

Reaction CoordinateRelative Energy (kcal/mol) - Representative Value
Reactants (Diethylamine + Ethyl Propiolate)0
Transition State 1 (C-N bond formation)+15 to +25
Zwitterionic Intermediate+5 to +10
Transition State 2 (Proton transfer)+8 to +15
Product (this compound)-10 to -20

Note: These values are representative for the aza-Michael addition to activated alkynes and can be influenced by solvent and catalyst effects.

Prediction of Reactivity and Selectivity using Quantum Chemical Calculations

Quantum chemical calculations can predict the reactivity and selectivity of this compound in various reactions.

Fukui Functions and Dual Descriptors: These reactivity indices, derived from conceptual DFT, can identify the most nucleophilic and electrophilic sites in the molecule. For this compound, the β-carbon is predicted to have the highest nucleophilic character, consistent with its role in reactions with electrophiles.

Electrostatic Potential Maps: The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP shows a region of negative potential around the β-carbon and the carbonyl oxygen, indicating their susceptibility to electrophilic attack.

By calculating the activation energies for different reaction pathways, computational methods can predict the regioselectivity and stereoselectivity of reactions involving this enamine. For example, in reactions with unsymmetrical electrophiles, the preferred site of attack can be determined by comparing the energies of the transition states leading to the different possible products.

Advanced Spectroscopic Interpretation for Mechanistic and Structural Insights (beyond basic identification)

Computational methods are invaluable for interpreting experimental spectroscopic data and gaining deeper insights into the structure and bonding of this compound.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be made. For instance, the C=C and C=O stretching frequencies are sensitive to the degree of conjugation and the conformation of the molecule. Theoretical calculations can help to correlate shifts in these frequencies with specific structural features.

Vibrational ModeCalculated Frequency (cm⁻¹) - Representative Value
C=O stretch1680 - 1710
C=C stretch1600 - 1640
C-N stretch1250 - 1300

Note: These are typical ranges for enamino esters. The exact values depend on the computational level and the molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and coupling constants are now routinely performed. These calculations can aid in the assignment of complex spectra and can be used to distinguish between different isomers or conformers. For example, the ¹³C chemical shift of the β-carbon is highly sensitive to the electron density at this position and can be correlated with the extent of p-π conjugation.

AtomCalculated Chemical Shift (ppm) - Representative Value
C(α)90 - 100
C(β)140 - 150
C=O165 - 175

Note: These are typical chemical shift ranges for enamino esters, and the actual values can be influenced by solvent and other experimental conditions.

By combining experimental spectroscopy with high-level computational analysis, a comprehensive understanding of the structure, bonding, and reactivity of this compound can be achieved.

Future Research Trajectories and Unexplored Dimensions

Emerging Synthetic Applications in Sustainable Chemistry

The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry, compelling a shift towards more environmentally benign and efficient processes. Ethyl 3-diethylaminoacrylate is well-positioned to be at the forefront of this transition, with several avenues for its application in sustainable synthesis being actively explored.

Catalyst- and Additive-Free Methodologies

A significant stride towards sustainable chemistry involves the development of synthetic protocols that obviate the need for catalysts and additives, which often are toxic, costly, and require removal from the final product. The synthesis of this compound itself can be achieved through a catalyst-free Michael-type addition of diethylamine (B46881) to ethyl propiolate. This reaction proceeds readily at room temperature without the need for any catalytic intervention, showcasing an inherently green synthetic route.

Further research is focused on expanding the scope of catalyst- and additive-free reactions utilizing this compound as a key building block for the synthesis of more complex molecules. The inherent nucleophilicity of the enamine nitrogen and the electrophilicity of the acrylate (B77674) system can be harnessed in various cycloaddition and condensation reactions under thermal or solvent-free conditions, thereby minimizing waste and energy consumption.

Green Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic compounds (VOCs) are being progressively replaced by greener alternatives such as water, supercritical fluids, and bio-derived solvents. Ethyl lactate, a biodegradable and non-toxic solvent derived from renewable resources, has emerged as a promising medium for a variety of organic transformations. eurekaselect.comresearchgate.netresearchgate.netjxzd-chem.commonash.edu Its application in reactions involving this compound is an area of active investigation. The unique polarity and hydrogen bonding capabilities of ethyl lactate can influence reaction rates and selectivities, potentially enabling novel transformations that are not feasible in conventional solvents. eurekaselect.comresearchgate.netresearchgate.netjxzd-chem.commonash.edu

Recent studies have demonstrated the successful use of ethyl lactate in promoting various organic reactions, including multicomponent reactions and cycloadditions. eurekaselect.comresearchgate.net Exploring the reactivity of this compound in this green solvent could lead to the development of sustainable synthetic routes to valuable heterocyclic compounds and other fine chemicals.

Integration with Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. The integration of this compound into flow chemistry setups is a promising avenue for the efficient and scalable synthesis of its derivatives.

The inherent reactivity of this compound makes it an ideal candidate for rapid, continuous-flow transformations. For instance, its participation in Diels-Alder reactions to form complex cyclic structures can be significantly intensified in flow reactors, allowing for higher temperatures and shorter reaction times, leading to increased throughput. beilstein-journals.org Automated synthesis platforms can further leverage the capabilities of flow chemistry to rapidly generate libraries of compounds derived from this compound for applications in drug discovery and materials science.

Development of Asymmetric Transformations Utilizing the Compound

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. The development of asymmetric transformations that utilize this compound as a prochiral substrate is a largely unexplored but highly promising research area.

Chiral catalysts, including organocatalysts and metal complexes, could be employed to achieve enantioselective additions to the double bond of this compound. mdpi.comresearchgate.net For example, asymmetric hydrogenation or Michael additions could provide access to chiral β-amino esters, which are valuable building blocks for the synthesis of a wide range of biologically active molecules. The development of such methodologies would significantly enhance the synthetic utility of this compound.

Exploration of Novel Catalytic Roles (e.g., Organocatalysis)

While this compound is typically viewed as a reactive intermediate or building block, its potential to act as an organocatalyst remains an intriguing and unexplored possibility. The presence of both a nucleophilic amine and a Lewis basic ester functionality within the same molecule suggests that it could potentially catalyze certain transformations.

Design of Next-Generation Enamino Ester Analogues for Enhanced Reactivity

The reactivity of this compound can be fine-tuned through the rational design and synthesis of next-generation analogues. By systematically modifying the substituents on the nitrogen atom and the ester group, it is possible to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and selectivity in various transformations.

For example, introducing electron-withdrawing groups on the nitrogen atom could decrease the nucleophilicity of the enamine, making it a better Michael acceptor. Conversely, bulkier substituents on the ester or amine could be used to control the stereochemical outcome of reactions. The synthesis and evaluation of a library of such analogues would provide valuable insights into the structure-activity relationships of enamino esters and could lead to the discovery of new reagents with enhanced performance for specific synthetic applications. The regioselective synthesis of pyrazolecarboxylates from related enamino esters has been demonstrated, showcasing the potential for creating diverse heterocyclic structures from tailored precursors. researchgate.net

Q & A

Q. What are the established synthetic routes for Ethyl 3-diethylaminoacrylate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification or condensation reactions. For example, dehydration of ethyl 3-hydroxypropionate derivatives using solid acid catalysts like TiO₂ has been reported to yield acrylate esters under controlled conditions (e.g., 120–150°C, inert atmosphere) . Key variables include catalyst loading, solvent polarity, and reaction time. Researchers should optimize these parameters using design-of-experiment (DoE) approaches to maximize yield while minimizing side reactions like polymerization. Characterization via NMR and HPLC is critical to confirm purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the structure by identifying peaks corresponding to the acrylate double bond (~6.0–6.5 ppm for protons) and ethyl/diethylamino groups.
  • HPLC-MS : Reverse-phase HPLC coupled with mass spectrometry ensures purity assessment and detects degradation products.
  • FTIR : The carbonyl (C=O) stretch near 1700 cm⁻¹ and C=C absorption around 1630 cm⁻¹ are diagnostic .

Q. How should researchers handle and store this compound to prevent degradation?

The compound is prone to polymerization and hydrolysis. Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Use inhibitors like hydroquinone or BHT (0.1–1 wt%) during synthesis. Work in rigorously dry conditions and avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing polymerization during this compound synthesis?

Polymerization is a major challenge due to the reactive acrylate group. Strategies include:

  • Temperature Control : Maintain temperatures below 150°C to reduce radical-initiated side reactions.
  • Inhibitor Selection : Use dual inhibitors (e.g., phenothiazine + oxygen) to suppress both thermal and photochemical polymerization .
  • Flow Chemistry : Continuous flow systems improve heat transfer and reduce residence time, minimizing side reactions .

Q. What analytical approaches resolve contradictions in reported thermodynamic data for this compound?

Discrepancies in properties like vapor pressure or enthalpy of formation often arise from impurities or measurement techniques. Researchers should:

  • Cross-validate data using multiple methods (e.g., differential scanning calorimetry vs. computational models).
  • Reference high-purity standards from authoritative sources like NIST .
  • Perform quantum mechanical calculations (DFT) to predict thermodynamic parameters and compare with experimental results .

Q. How can this compound be integrated into drug delivery systems while ensuring stability?

The compound’s acrylate group enables conjugation with polymers (e.g., ethyl cellulose, PLGA) for controlled release. Key considerations:

  • Encapsulation Efficiency : Optimize solvent evaporation or nanoprecipitation techniques to achieve >90% drug loading.
  • In Vitro Release Studies : Use pH-responsive buffers (e.g., simulated intestinal fluid) to track release kinetics.
  • Stability Testing : Monitor hydrolysis via accelerated stability studies (40°C/75% RH) over 4–12 weeks .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies involving this compound?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.
  • ANOVA with Post Hoc Tests : Compare toxicity across concentrations while controlling for batch variability.
  • Principal Component Analysis (PCA) : Identify confounding variables (e.g., solvent choice) influencing toxicity outcomes .

Methodological Notes

  • Data Validity : Always include control experiments (e.g., blank reactions, solvent-only samples) to validate analytical results .
  • Reproducibility : Document instrument calibration protocols (e.g., NMR shimming, HPLC column lot numbers) to ensure cross-lab reproducibility .
  • Ethical Compliance : Adhere to institutional guidelines for waste disposal, particularly for acrylate derivatives classified as RCRA hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.